molecular formula C16H15BrN2OS B2509196 5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole CAS No. 1206996-28-2

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole

Cat. No.: B2509196
CAS No.: 1206996-28-2
M. Wt: 363.27
InChI Key: MDXOGMGPZNWOPE-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole is a complex organic compound that features a bromophenyl group, an ethylthio group, and a furan-2-ylmethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl, ethylthio, and furan-2-ylmethyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylthio group can participate in redox reactions. The furan-2-ylmethyl group may enhance the compound’s ability to interact with nucleophilic sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole
  • 5-(4-methylphenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole
  • 5-(4-nitrophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-2-(ethylthio)-1-(furan-2-ylmethyl)-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the bromophenyl, ethylthio, and furan-2-ylmethyl groups provides a distinct structural framework that can lead to unique chemical and biological properties.

Properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-(furan-2-ylmethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-2-21-16-18-10-15(12-5-7-13(17)8-6-12)19(16)11-14-4-3-9-20-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXOGMGPZNWOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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